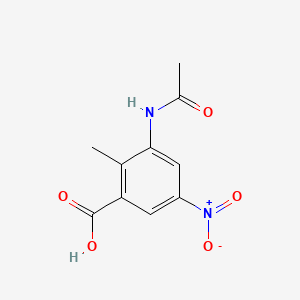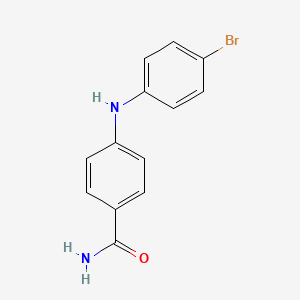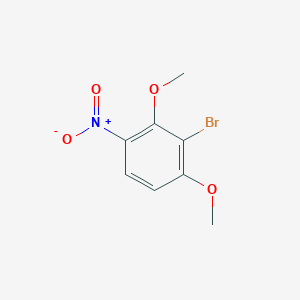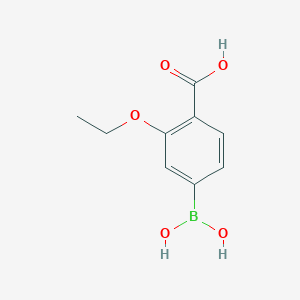![molecular formula C19H21BrN2OS B8206270 4-Bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one](/img/structure/B8206270.png)
4-Bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one is a chemical compound with the molecular formula C19H22N2OSBr. It is a derivative of thioxanthene, a class of compounds known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a bromine atom, a diethylamino group, and a thioxanthene core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one typically involves the following steps:
Amination: The diethylamino group is introduced via nucleophilic substitution reactions, where a suitable diethylamine derivative reacts with the brominated thioxanthene intermediate.
Cyclization: The final step involves cyclization to form the thioxanthene core, which can be achieved through various cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the removal of the bromine atom or reduction of the thioxanthene core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thioxanthene derivatives.
Scientific Research Applications
4-Bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research and drug discovery.
Medicine: Derivatives of thioxanthene, including this compound, have been investigated for their potential therapeutic properties, such as antipsychotic and anti-inflammatory effects.
Industry: The compound’s chemical properties make it suitable for use in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,2-diaminobenzene: Another brominated compound with applications in organic synthesis and materials science.
1-[2-(Diethylamino)ethylamino]thioxanthen-9-one: A non-brominated analog with similar chemical properties but different reactivity.
4-Hydroxy-1-[2-(diethylamino)ethylamino]thioxanthen-9-one: A hydroxylated derivative with distinct chemical and biological properties.
Uniqueness
4-Bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one is unique due to the presence of both a bromine atom and a diethylamino group, which confer specific reactivity and interaction profiles. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-1-[2-(diethylamino)ethylamino]thioxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2OS/c1-3-22(4-2)12-11-21-15-10-9-14(20)19-17(15)18(23)13-7-5-6-8-16(13)24-19/h5-10,21H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWGYGWPMHHDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)Br)SC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-2-(2-Methoxy-4,6-dinitrophenyl)ethenyl]dimethylamine](/img/structure/B8206197.png)










![[4-(Dimethylcarbamoyl)-2-methoxyphenyl]boronic acid](/img/structure/B8206280.png)

